N,N,2'-O-Trimethylguanosine

Übersicht

Beschreibung

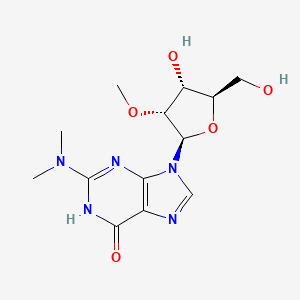

N,N,2’-O-Trimethylguanosine: is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of guanosine, where the nitrogen atoms at positions 2 and 2’ and the oxygen atom at position 2’ are methylated. This compound is commonly found in the cap structure of small nuclear RNAs (snRNAs) and is essential for RNA processing and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’-O-Trimethylguanosine typically involves the methylation of guanosine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of N,N,2’-O-Trimethylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification is usually achieved through chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,2’-O-Trimethylguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms, where nucleophiles replace the methyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of oxidized guanosine derivatives.

Reduction: Formation of demethylated guanosine.

Substitution: Formation of substituted guanosine derivatives.

Wissenschaftliche Forschungsanwendungen

Role in RNA Biology

TMG plays a critical role in RNA modification, particularly as a cap structure for mRNA. The TMG cap enhances the stability and translational efficiency of mRNA by protecting it from degradation and facilitating ribosome binding. This modification is crucial for:

- Nuclear Localization : TMG-capped RNAs exhibit improved nuclear localization. Research indicates that TMG can direct the nuclear accumulation of cargo proteins in mammalian cells, significantly enhancing the efficacy of RNA-based therapies .

- Translation Efficiency : Studies have shown that TMG modifications can increase the translational efficiency of mRNA. For instance, TMG-capped antisense oligonucleotides have demonstrated higher efficiency in splice correction assays compared to their uncapped counterparts .

Applications in mRNA Therapeutics

The incorporation of TMG into mRNA therapeutics has opened new avenues for vaccine development and gene therapy:

- mRNA Vaccines : The use of TMG in mRNA vaccines has been highlighted as a promising strategy to enhance immune responses. The modifications help ensure proper translation and stability of the mRNA, making it an attractive alternative to DNA-based vaccines .

- Targeted Delivery : TMG-capped oligonucleotides have been utilized as adaptor molecules for targeted transport of large cargo molecules into the nucleus, providing a method for delivering therapeutic agents effectively .

Chemical Synthesis and Enzymatic Applications

Recent advancements in chemical synthesis and enzymatic methods have facilitated the production of TMG-modified RNAs:

- Enzymatic Methylation : Combining chemical synthesis with enzymatic methylation allows for the efficient production of TMG-capped RNAs. This method offers a cost-effective alternative to traditional cap analogs, which often yield lower results .

- Cap Analogues : Research on N2 modified dinucleotide cap analogues has shown that these compounds can significantly enhance the properties of mRNA transcripts, improving their stability and translational capabilities .

Case Studies and Research Findings

Several studies illustrate the practical applications of TMG:

Wirkmechanismus

The mechanism of action of N,N,2’-O-Trimethylguanosine involves its incorporation into the cap structure of snRNAs. This cap structure is recognized by specific proteins that facilitate the transport, stability, and processing of the RNA. The methyl groups on the guanosine enhance its binding affinity to these proteins, ensuring efficient RNA processing .

Vergleich Mit ähnlichen Verbindungen

N2,N2-Dimethylguanosine: Similar in structure but lacks the 2’-O-methyl group.

7-Methylguanosine: Methylation occurs only at the nitrogen atom at position 7.

2’-O-Methylguanosine: Methylation occurs only at the oxygen atom at position 2’.

Uniqueness: N,N,2’-O-Trimethylguanosine is unique due to its triple methylation, which significantly enhances its stability and binding affinity compared to other methylated guanosines. This makes it particularly effective in RNA processing and stability .

Biologische Aktivität

N,N,2'-O-Trimethylguanosine (TMG) is a modified guanosine nucleotide characterized by the presence of three methyl groups. This compound plays a significant role in RNA biology, particularly in the modification of transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs). Understanding its biological activity is crucial for insights into cellular processes such as protein synthesis, RNA stability, and gene regulation.

1. Role in RNA Modification

TMG is primarily known for its involvement in the methylation of RNA. Specifically, it contributes to the formation of the 5' cap structure of mRNAs and is essential for various RNA modifications that influence RNA stability and translation efficiency. The trimethylation of guanosine enhances the binding affinity of RNA to proteins involved in translation initiation and splicing.

Table 1: Key Functions of TMG in RNA Biology

| Function | Description |

|---|---|

| RNA Stability | Protects RNA from degradation by exonucleases. |

| Translation Initiation | Enhances ribosome binding to mRNA, facilitating protein synthesis. |

| Splicing | Involved in the modification of snRNAs, crucial for pre-mRNA splicing. |

2. Cytotoxicity and Cell Proliferation

Recent studies have indicated that TMG modifications can impact cell proliferation and cytotoxicity. For example, the absence of TMG modifications on tRNAs has been shown to impair protein synthesis, which can lead to decreased cell viability in specific cancer cell lines such as HCT116 colon cancer cells .

Case Study: Impact on HCT116 Colon Cancer Cells

- Objective: To evaluate the effect of TMG modifications on cell proliferation.

- Method: Knockdown of TRMT11 and THUMPD3 (methyltransferases responsible for TMG formation) was performed.

- Findings: Cells lacking TMG showed reduced proliferation rates and impaired protein synthesis without significant changes in tRNA stability or aminoacylation .

3. Interactions with Methyltransferases

TMG is synthesized by specific methyltransferases, including TRMT11 and THUMPD3. These enzymes are essential for introducing methyl groups at specific positions on tRNA molecules, which is critical for their function during translation.

Table 2: Methyltransferases Involved in TMG Synthesis

| Methyltransferase | Target RNA Type | Modification Position |

|---|---|---|

| TRMT11 | tRNA | Position 10 |

| THUMPD3 | tRNA | Position 6 |

| THUMPD2 | U6 snRNA | Position 72 |

4. Implications for Drug Development

The biological activity of TMG has implications for drug development, particularly in targeting RNA modifications as therapeutic strategies. Compounds that inhibit methyltransferases could potentially alter TMG levels and affect tumor growth.

Research Insights

Eigenschaften

IUPAC Name |

2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCFXTKBZFABID-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.